molecular formula C11H10BrN3O B1492275 2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2091662-71-2

2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492275
CAS No.: 2091662-71-2
M. Wt: 280.12 g/mol
InChI Key: BMXPTIDHLLGMKA-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

The compound and its derivatives have been explored for their potential in medicinal chemistry, particularly in the development of anticancer agents. For instance, the synthesis of various pyridine derivatives, including those related to 2-(2-Bromoethyl)-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one, has shown promise in the creation of targeted anticancer agents. These compounds have been evaluated for their efficacy as EGFR inhibitors compared to gefitinib, showcasing superior inhibitory activity in certain instances (Heba Abdelrasheed Allam et al., 2020).

Catalysis

In catalysis, derivatives of the compound have been used in water oxidation processes. A study involving the synthesis of dinuclear complexes using similar structural motifs demonstrated their effectiveness in oxygen evolution reactions, with significant turnover numbers achieved (R. Zong & R. Thummel, 2005). This highlights the potential of such compounds in energy conversion and storage applications.

Synthetic Organic Chemistry

The compound's framework has been utilized in the synthesis of various heterocyclic compounds. For example, the creation of novel 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones from similar bromoethyl pyridine derivatives underlines the versatility of these compounds in constructing complex molecular architectures with potential biological activities (P. Kumar & V. Rao, 2005). Moreover, the development of new synthetic methodologies for constructing pyrazinyl-imidazo[1,2-a]pyridines showcases the adaptability of these compounds in facilitating diverse chemical transformations (Collins Michael Raymond et al., 2010).

Properties

IUPAC Name

2-(2-bromoethyl)-6-pyridin-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-6-8-15-11(16)5-4-10(14-15)9-3-1-2-7-13-9/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXPTIDHLLGMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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